1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Description
Synthesis Analysis
The synthesis of sulfonyl chloride derivatives can be inferred from the Friedel-Crafts sulfonylation reactions described in the first paper. The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst for sulfonylation of benzene with 4-methyl benzenesulfonyl chloride suggests that similar ionic liquids could potentially be used for synthesizing 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride under ambient conditions . The enhanced reactivity and high yields reported indicate that this method could be efficient for the synthesis of related compounds.
Molecular Structure Analysis
While the molecular structure of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is not directly analyzed in the papers, the use of NMR spectroscopy in the first paper to investigate the mechanistic details of the sulfonylation reaction provides a valuable tool for analyzing the molecular structure of sulfonyl chloride derivatives . The changes in aluminum species speciation during the reaction could also give insights into the molecular interactions and structure of the sulfonyl chloride compounds formed.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving sulfonyl chloride derivatives. The first paper describes the Friedel-Crafts sulfonylation reaction, which could be relevant to the reactivity of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride . The fourth paper discusses the use of a sulfonic acid-functionalized ionic liquid for the tandem Knoevenagel–Michael reaction, which could suggest potential reactivity pathways for similar sulfonyl chloride compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can be partially deduced from the properties of related compounds discussed in the papers. For example, the second paper mentions the use of 4-(succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst, which implies that the sulfonyl chloride derivatives could have acidic properties and be used as catalysts in organic synthesis . The third paper's mention of a sulfonic acid-functionalized ionic liquid's recyclability and catalytic activity suggests that 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride might also exhibit similar properties .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
properties
IUPAC Name |
1-butyl-3-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-6-8(7(2)10-11)14(9,12)13/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBGXKRBPBSJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599118 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1006495-69-7 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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